Adenosine-15N N1-Oxide Adenosine-15N N1-Oxide Adenose N-Oxide and its derivatives are used as an active ingredient in the preparation of therapeutic agents for inflammatory diseases and inhibitors of adenosine kinase.

Brand Name: Vulcanchem
CAS No.: 197227-85-3
VCID: VC0120017
InChI:
SMILES:
Molecular Formula: C₁₀H₁₃N₄¹⁵NO₅
Molecular Weight: 284.23

Adenosine-15N N1-Oxide

CAS No.: 197227-85-3

Cat. No.: VC0120017

Molecular Formula: C₁₀H₁₃N₄¹⁵NO₅

Molecular Weight: 284.23

* For research use only. Not for human or veterinary use.

Adenosine-15N N1-Oxide - 197227-85-3

Specification

CAS No. 197227-85-3
Molecular Formula C₁₀H₁₃N₄¹⁵NO₅
Molecular Weight 284.23

Introduction

Chemical Properties and Structure

Molecular Characteristics

Synthesis Methods

Standard Synthesis Protocol

The synthesis of Adenosine-15N N1-Oxide typically involves the oxidation of appropriately labeled adenosine precursors. A common synthetic route uses 3-chloroperoxybenzoic acid (MCPBA) as the oxidizing agent to convert [7,NH2-15N2]adenosine to its N1-oxide derivative . The reaction is typically conducted in a 50% methanol solution, with careful monitoring to ensure complete conversion. The general procedure follows these steps:

  • Dissolution of labeled adenosine in 50% methanol

  • Addition of purified MCPBA (2 equivalents)

  • Stirring for 3-4 hours with protection from light

  • Washing with ethyl ether and concentration of the aqueous solution

  • Purification by reversed-phase HPLC

This method produces the desired compound with high efficiency and purity, making it suitable for research applications requiring isotopically labeled compounds .

Advanced Labeling Techniques

For more complex labeling patterns, specialized approaches have been developed. One notable method involves the strategic incorporation of 15N at multiple positions. The process begins with the oxidation of [7,NH2-15N2]adenosine to its N1-oxide form using MCPBA, followed by methylation and subsequent manipulations to introduce additional isotopic labels .

This approach enables the synthesis of triply labeled compounds, where 15N isotopes are positioned at the 1, 7, and NH2 sites. The technique utilizes a Dimroth rearrangement pathway, where the intermediate N,N-dimethylamino adducts form stable compounds that can be further processed to yield the desired multiply labeled products .

Synthesis Data

The synthesis of Adenosine-15N N1-Oxide has been well-characterized spectroscopically. Table 1 presents key NMR data for intermediates and products in the synthesis pathway.

Table 1: Selected NMR Chemical Shifts for Adenosine Derivatives

CompoundN1HH8H2NH21′HN1 (ppm)N7 (ppm)NH2 (ppm)
Adenosine-8.358.147.405.87-24283
Adenosine-N1-Oxide-8.66---~250--

Applications in Research and Medicine

Analytical Applications

Adenosine-15N N1-Oxide serves as a valuable tool in spectroscopic analyses, particularly in NMR studies. The 15N label provides a distinctive signal that allows researchers to track adenosine metabolism and transformations with high precision. This property makes it especially useful for:

  • Metabolic pathway investigations

  • Structural biology studies of nucleic acids

  • Enzyme mechanism elucidation

  • Mass spectrometry-based analytical methods

The stable isotope labeling facilitates detailed investigations into biochemical processes involving adenosine, offering insights that would be difficult to obtain with unlabeled compounds.

Spectroscopic Characterization

NMR Spectroscopic Properties

The 15N labeling at the N1 position creates distinctive spectroscopic signatures that distinguish Adenosine-15N N1-Oxide from unlabeled analogs. The N1-oxide moiety typically exhibits a characteristic 15N chemical shift of approximately 250 ppm (compared to about 190 ppm for unmodified N1 in adenosine) .

The 1H NMR spectrum shows characteristic shifts for the purine protons, with H8 typically appearing more downfield in the N1-oxide compared to unmodified adenosine. The ribose protons maintain chemical shifts similar to those in the parent compound, confirming that the ribose moiety remains largely unaffected by the N1 modification .

Mass Spectrometric Analysis

Mass spectrometry provides definitive confirmation of the isotopic labeling and oxidation state of Adenosine-15N N1-Oxide. The molecular weight of 284.23 g/mol corresponds to the incorporation of one 15N atom and one oxygen atom at the N1 position. Fragmentation patterns in MS/MS analysis can further verify the location of the isotopic label and the N-oxide functionality.

Chemical Reactions and Stability

Reactivity Profile

Adenosine-15N N1-Oxide exhibits distinctive reactivity patterns that differ from those of adenosine itself. The N1-oxide group can participate in various transformations, making this compound a versatile synthetic intermediate. Key reactions include:

  • Reduction to restore the original N1 position, yielding 15N-labeled adenosine

  • Methylation at the N1-oxide to form N1-methoxy derivatives

  • Ring opening reactions under specific conditions

  • Conversion to guanosine derivatives via oxidation and rearrangement pathways

These reaction pathways enable the utilization of Adenosine-15N N1-Oxide as a precursor for synthesizing more complex labeled nucleosides, including [1,7,NH2-15N3]adenosine derivatives .

Stability Characteristics

Adenosine-15N N1-Oxide shows good stability under standard laboratory conditions. It can withstand various reaction conditions, including:

  • Treatment with aqueous bases

  • Moderate heating during reaction sequences

  • Chromatographic purification procedures

  • Storage as a solid at reduced temperatures

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